molecular formula C11H14FN B13040918 (S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13040918
M. Wt: 179.23 g/mol
InChI Key: JPUNXCJAQJRPJN-NSHDSACASA-N
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Description

(S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine derivative of tetrahydronaphthalene with a fluorine atom at position 6 and a methyl group at position 5. The molecular formula is C₁₁H₁₄FN, and its molecular weight is 179.24 g/mol . It is commercially available for research purposes, priced at $8.00 per gram, with ample stock reported as of March 2025 .

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

(1S)-6-fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14FN/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6,11H,2-4,13H2,1H3/t11-/m0/s1

InChI Key

JPUNXCJAQJRPJN-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=CC2=C1CCC[C@@H]2N)F

Canonical SMILES

CC1=C(C=CC2=C1CCCC2N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a naphthalene derivative, in the presence of a chiral catalyst. The reaction conditions often include high pressure and temperature to achieve the desired enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as solvent choice and temperature control, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between (S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and related compounds are critical for understanding its pharmacological and physicochemical properties. Below is a detailed comparison:

Structural Analogues with Halogen Substitutions

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound F (C6), CH₃ (C5) C₁₁H₁₄FN 179.24 Chiral center (S-configuration), methyl enhances lipophilicity
(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Br (C6), F (C5) C₁₀H₁₁BrFN 244.11 Bromine increases molecular weight; potential for cross-coupling reactions
5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Cl (C5), F (C6) C₁₀H₁₁ClFN 215.66 Chlorine substitution may enhance metabolic stability
(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine F (C5), OCH₃ (C7) C₁₁H₁₄FNO 195.24 Methoxy group improves solubility but reduces membrane permeability

Enantiomeric and Positional Isomers

  • (R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (C₁₀H₁₂FN, MW 165.21): Lacks the methyl group at C5; the R-enantiomer may exhibit divergent binding affinities compared to the S-form .
  • (S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (C₁₀H₁₂FN, MW 165.21): Fluorine at C5 instead of C6; positional isomerism alters electronic distribution and steric effects .

Pharmacologically Relevant Derivatives

  • Sertraline Hydrochloride (C₁₇H₁₇Cl₂N·HCl): A structurally distinct tetrahydronaphthalen-1-amine derivative with dichlorophenyl and methylamine groups. Unlike this compound, sertraline is a selective serotonin reuptake inhibitor (SSRI), highlighting how substituent diversity drives functional divergence .

Key Research Findings

  • Stereochemical Influence : The S-configuration in fluorinated tetrahydronaphthalen-amines is critical for enantioselective interactions with biological targets, as seen in chiral HPLC resolution studies .
  • Synthetic Utility : Bromo- and chloro-substituted variants (e.g., CAS 1781677-37-9) serve as intermediates in Suzuki-Miyaura coupling reactions, whereas the methoxy derivative (CAS 1267436-33-8) is more suited for hydrophilic modifications .

Biological Activity

(S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C13H15FN2
  • Molecular Weight : 250.27 g/mol
  • CAS Number : 182182-31-6

The compound acts primarily as a ligand for various receptors in the central nervous system. Its structure allows it to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of a fluorine atom enhances its binding affinity and selectivity towards these receptors, which is crucial for its biological activity.

Pharmacological Effects

  • Dopamine Receptor Modulation :
    • This compound has shown promising results as a dopamine D2 receptor ligand. Studies indicate that it can effectively modulate dopaminergic signaling pathways, which are vital in treating disorders such as schizophrenia and Parkinson's disease .
  • Antidepressant Activity :
    • Research indicates that this compound may exhibit antidepressant-like effects through its action on serotonin receptors. By enhancing serotonergic transmission, it could help alleviate symptoms of depression .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may possess neuroprotective properties. This could make it a candidate for further investigation in neurodegenerative diseases .

Study 1: Dopamine D2 Receptor Affinity

A study investigated the binding affinity of this compound to dopamine D2 receptors. The results showed a dissociation constant (Kd) of approximately 40 nM, indicating strong binding affinity compared to other known ligands .

CompoundKd (nM)Log D 7.4PPB (%)
This compound402.090

Study 2: Antidepressant-Like Effects

In animal models of depression, this compound demonstrated significant reductions in depressive-like behaviors when administered at varying doses. The results suggest a dose-dependent response with potential for clinical application .

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